Benzyl (S)-2-methyl-1,4-diazepane-1-carboxylate
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Overview
Description
Benzyl (S)-2-methyl-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes It features a benzyl group attached to a diazepane ring, which is a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-2-methyl-1,4-diazepane-1-carboxylate typically involves the reaction of benzyl chloroformate with (S)-2-methyl-1,4-diazepane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-2-methyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amines.
Scientific Research Applications
Benzyl (S)-2-methyl-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (S)-2-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the diazepane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl (S)-2-methyl-1,4-diazepane-1-carboxylate: Unique due to its specific substitution pattern and stereochemistry.
Benzyl ®-2-methyl-1,4-diazepane-1-carboxylate: The enantiomer of the compound with different stereochemistry.
Benzyl 1,4-diazepane-1-carboxylate: Lacks the methyl group, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in distinct interactions with biological targets compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl (2S)-2-methyl-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-12-10-15-8-5-9-16(12)14(17)18-11-13-6-3-2-4-7-13/h2-4,6-7,12,15H,5,8-11H2,1H3/t12-/m0/s1 |
InChI Key |
LNNXCNRGYWPUKC-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1CNCCCN1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CNCCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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